molecular formula C26H24FN3O3S B11498849 (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11498849
M. Wt: 477.6 g/mol
InChI Key: OSGRPIZQODDMGA-UHFFFAOYSA-N
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Description

The compound (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazinane ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including a fluorophenyl group, a methoxyphenyl group, and a carboxamide group, makes this compound a versatile candidate for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where a fluorobenzene derivative is reacted with an alkylating agent in the presence of a Lewis acid catalyst.

    Attachment of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction, where a methoxyphenyl derivative is introduced to the thiazinane ring.

    Formation of the Carboxamide Group: This can be accomplished through an amidation reaction, where an amine reacts with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur and nitrogen-containing rings. It can also be used in the development of new biochemical assays.

Medicine

The compound has potential applications in medicinal chemistry, where it can be explored for its pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide lies in its combination of a thiazinane ring with multiple functional groups, providing a versatile platform for chemical modifications and diverse applications in various scientific fields.

Properties

Molecular Formula

C26H24FN3O3S

Molecular Weight

477.6 g/mol

IUPAC Name

3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H24FN3O3S/c1-33-22-9-5-8-21(16-22)28-25(32)23-17-24(31)30(15-14-18-10-12-19(27)13-11-18)26(34-23)29-20-6-3-2-4-7-20/h2-13,16,23H,14-15,17H2,1H3,(H,28,32)

InChI Key

OSGRPIZQODDMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=CC=C3)S2)CCC4=CC=C(C=C4)F

Origin of Product

United States

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